molecular formula C10H13ClN4 B8736963 1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- CAS No. 89239-55-4

1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)-

Cat. No.: B8736963
CAS No.: 89239-55-4
M. Wt: 224.69 g/mol
InChI Key: YHRMDYCTOBUEIB-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position, two methyl groups at the 1st and 3rd positions, and an isopropyl group at the 5th position. The pyrazolopyrimidine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable chloro-substituted ketone, followed by cyclization to form the pyrazolopyrimidine core. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the pyrazolopyrimidine core play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[4,3-c]pyrimidine

Uniqueness

1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- is unique due to its specific substitution pattern and the position of the chloro group, which can significantly influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 5th position also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

89239-55-4

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

7-chloro-1,3-dimethyl-5-propan-2-ylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C10H13ClN4/c1-5(2)10-12-7-6(3)14-15(4)8(7)9(11)13-10/h5H,1-4H3

InChI Key

YHRMDYCTOBUEIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=C(N=C2Cl)C(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 10 g (0.048 mol) of 1,3-dimethyl-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol and 10.2 g (0.049 mol) of phosphorus pentachloride in 70 ml of phosphorus oxychloride is stirred under reflux five hours and evaporated in vacuo. The residue is dissolved in 150 ml of methylene dichloride and stirred with 100 ml of a saturated solution of sodium bicarbonate. The organic layer is separated, dried over MgSO4, and evaporated in vacuo to to give 10.5 g of 7-chloro-1,3-dimethyl-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine, mp 87°-89° C. from pet ether.
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10.2 g
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